
2-Chloro-N-(methanesulfonyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(methanesulfonyl)-N-methylacetamide is an organic compound with the molecular formula C4H8ClNO3S It is a chlorinated acetamide derivative, characterized by the presence of a chloro group, a methanesulfonyl group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(methanesulfonyl)-N-methylacetamide typically involves the reaction of chloroacetyl chloride with methanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:
ClCH2COCl+CH3SO2NHCH3→ClCH2CONHCH3SO2CH3
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction parameters and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common in such setups.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(methanesulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-N-(methanesulfonyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(methanesulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt cell wall synthesis in fungi, leading to cell lysis and death . The compound may also interact with enzymes and proteins, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(5-methanesulfonyl-2-methylphenyl)acetamide: Similar structure but with a phenyl group instead of a methyl group.
Methanesulfonamide: Lacks the chloro and acetamide groups, simpler structure.
Uniqueness
2-Chloro-N-(methanesulfonyl)-N-methylacetamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the chloro group allows for nucleophilic substitution reactions, while the methanesulfonyl group provides oxidative stability and potential biological activity.
Properties
CAS No. |
38994-88-6 |
|---|---|
Molecular Formula |
C4H8ClNO3S |
Molecular Weight |
185.63 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-methylsulfonylacetamide |
InChI |
InChI=1S/C4H8ClNO3S/c1-6(4(7)3-5)10(2,8)9/h3H2,1-2H3 |
InChI Key |
OJTRKMSUJCHVMW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CCl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


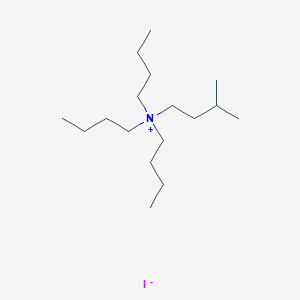
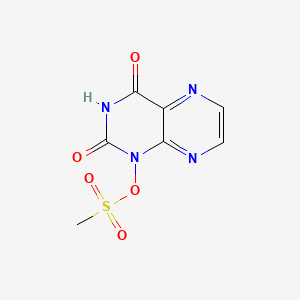
![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)
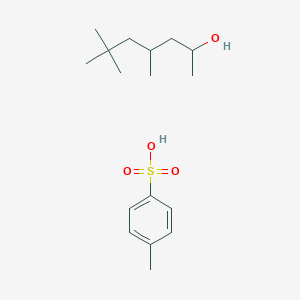


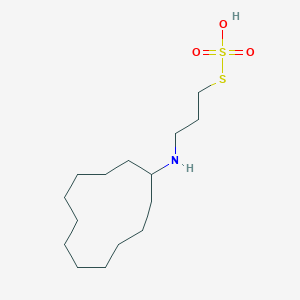
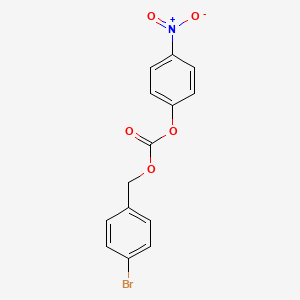


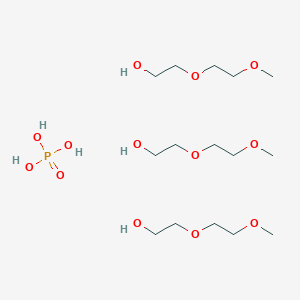
![2-[4-[4-[3,5-Bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium](/img/structure/B14662733.png)


